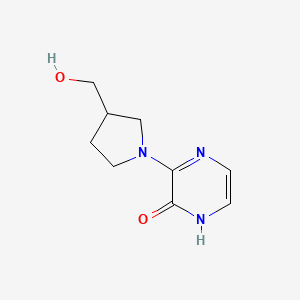![molecular formula C9H8OS B1449102 [4-(Ethynylsulfanyl)phenyl]methanol CAS No. 1803601-75-3](/img/structure/B1449102.png)
[4-(Ethynylsulfanyl)phenyl]methanol
Vue d'ensemble
Description
“[4-(Ethynylsulfanyl)phenyl]methanol” is a chemical compound with the molecular formula C9H8OS . It has an average mass of 164.224 Da and a monoisotopic mass of 164.029587 Da . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “[4-(Ethynylsulfanyl)phenyl]methanol” consists of 9 carbon atoms, 8 hydrogen atoms, and 1 sulfur atom . The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “[4-(Ethynylsulfanyl)phenyl]methanol” such as its melting point, boiling point, density, and toxicity information can be found on various chemical databases .Applications De Recherche Scientifique
Synthesis and Material Applications : One study describes an improved synthesis method for (4-ethenylphenyl)diphenyl methanol, which is used in the preparation of trityl functionalized polystyrene containing a flexible tetrahydrofuran cross-linker. This material is suitable for solid-phase organic synthesis (Manzotti, Reger, & Janda, 2000).
Chemical Transformations and Reactions : Another research discusses the treatment of phenyl(4-pyridazinyl)methanols with p-toluenesulfonic acid, leading to a novel pyrazole ring transformation. This study also explores the synthesis of previously unknown 4-pyridazinylmethanols (Heinisch & Waglechner, 1984).
Photochromic Applications : A series of 4-(naphthopyran-3-yl)phenyl substituted methanols were synthesized in one study. These compounds displayed good photochromism, leading to the reversible generation of red–orange photomerocyanines (Aiken et al., 2013).
Catalytic and Synthetic Chemistry : Research also includes the enantioselective epoxidation of α,β-enones using a synthesized catalyst, demonstrating applications in synthetic chemistry (Lu et al., 2008).
Biomedical and Protein Studies : A fluorescence study of a derivative of phenylmethanol, namely (4-{(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl}phenyl)methanol, highlights its interaction with proteins like bovine and human serum albumins, suggesting potential biomedical applications (Singh & Darshi, 2004).
Antitubercular Activity : A study on the synthesis and optimization of antitubercular activities in a series of 4-(aryloxy)phenyl cyclopropyl methanols indicates potential therapeutic applications (Bisht et al., 2010).
Propriétés
IUPAC Name |
(4-ethynylsulfanylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c1-2-11-9-5-3-8(7-10)4-6-9/h1,3-6,10H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDKZTZGQNMEQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CSC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Ethynylsulfanyl)phenyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




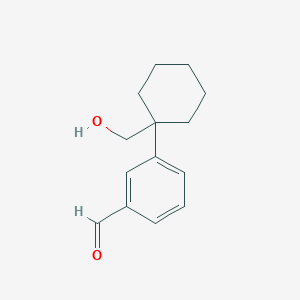

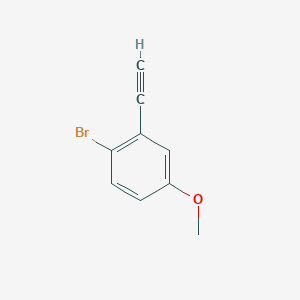
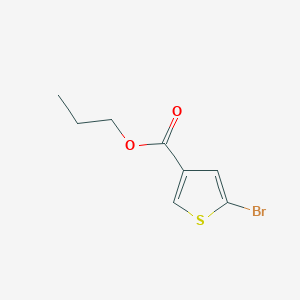

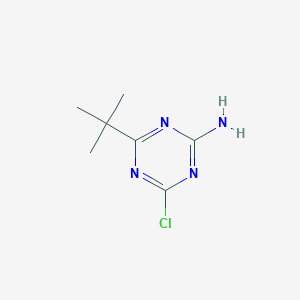
![[3-(Dimethylamino)-5-fluorophenyl]methanol](/img/structure/B1449033.png)
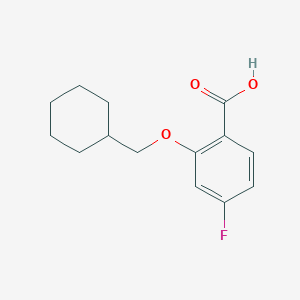

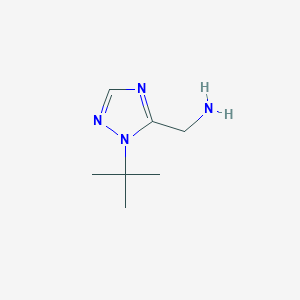

![2,2,2-Trichloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1449040.png)
